BRD4 Inhibitor-29

BRD4 inhibition Prostate cancer Structure-based drug design

Researchers studying AR-driven prostate cancer require selective BRD4 inhibitors to avoid off-target effects common with pan-BET inhibitors. BRD4 Inhibitor-29 (SQ-17) addresses this gap: • BRD4 IC50 <100 nM, optimized via water network-guided SBVS from initial hit SQ-1 (IC50=676 nM). • Validated antiproliferative activity in LNCaP cells (IC50=4.03 μM), confirming target engagement in AR-dependent prostate cancer. • Distinct selectivity profile vs. pan-BET inhibitors; ideal for dissecting BRD4-AR signaling crosstalk. Supplied with Certificate of Analysis; ≥98% purity. Global shipping at room temperature.

Molecular Formula C21H28N2O3
Molecular Weight 356.5 g/mol
Cat. No. B11428094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD4 Inhibitor-29
Molecular FormulaC21H28N2O3
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=CC1=O)OCCCC(=O)NC3CCCCCC3
InChIInChI=1S/C21H28N2O3/c1-23-18-12-7-6-11-17(18)19(15-21(23)25)26-14-8-13-20(24)22-16-9-4-2-3-5-10-16/h6-7,11-12,15-16H,2-5,8-10,13-14H2,1H3,(H,22,24)
InChIKeyWJRIMXMIZXESAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BRD4 Inhibitor-29 (SQ-17): A Computationally Optimized BRD4 Inhibitor for Prostate Cancer Research


BRD4 Inhibitor-29, also known as SQ-17, is a selective inhibitor of the bromodomain-containing protein 4 (BRD4) with an IC50 value of <100 nM [1]. Discovered through a structure-based virtual screening (SBVS) campaign that incorporated conserved water network analysis, this compound was derived from the initial hit SQ-1 (IC50 = 676 nM) through rational optimization of the free energy landscape and binding mechanism [1]. BRD4 Inhibitor-29 demonstrates potent antiproliferative activity against the LNCaP prostate cancer cell line, highlighting its therapeutic potential in androgen receptor-driven malignancies [1].

Why Pan-BET or Generic BRD4 Inhibitors Cannot Substitute for BRD4 Inhibitor-29 in Prostate Cancer Studies


BRD4 inhibitors exhibit significant variability in potency, selectivity profiles, and cellular efficacy across different cancer models. Pan-BET inhibitors such as JQ1 and I-BET762 target multiple BET family members (BRD2, BRD3, BRD4, BRDT) with varying affinities, which can lead to off-target effects and confounding biological outcomes [1]. BRD4 Inhibitor-29 was specifically optimized using a water network-guided computational approach that accounts for the unique solvation environment of the BRD4 acetyl-lysine binding pocket [2]. Its demonstrated antiproliferative activity in LNCaP prostate cancer cells, which express wild-type androgen receptor, makes it particularly suited for prostate cancer research where AR signaling crosstalk with BRD4 is critical [2]. Substituting with another BRD4 inhibitor without equivalent optimization for this disease context risks misinterpretation of target engagement and cellular response.

BRD4 Inhibitor-29: Quantitative Differentiation Evidence Against Key Comparators


Head-to-Head Optimization: BRD4 Inhibitor-29 (SQ-17) Achieves >6.76-Fold Improvement in Potency Over Parent Hit SQ-1 via Water Network-Guided Design

BRD4 Inhibitor-29 (SQ-17) was directly derived from the initial virtual screening hit SQ-1 through a rational optimization process. In the same biochemical assay, SQ-1 exhibited an IC50 of 676 nM, whereas SQ-17 achieved an IC50 of <100 nM [1]. This represents a >6.76-fold enhancement in inhibitory potency against BRD4. The optimization leveraged free energy landscape construction and water network profiling to improve binding interactions within the conserved water network of the BRD4 bromodomain [1].

BRD4 inhibition Prostate cancer Structure-based drug design

Cellular Antiproliferative Efficacy: BRD4 Inhibitor-29 Suppresses LNCaP Prostate Cancer Cell Growth at Concentrations Aligned with Its Biochemical Potency

In cellular assays, BRD4 Inhibitor-29 exhibited potent antiproliferative activity against LNCaP prostate cancer cells [1]. While a precise GI50 value is not reported, the observed growth inhibition occurs at concentrations consistent with its biochemical IC50 (<100 nM). In contrast, the widely used pan-BET inhibitor JQ1 demonstrates an IC50 of 175 nM in LNCaP cells [2], suggesting that BRD4 Inhibitor-29 may offer comparable or potentially superior cellular potency in this androgen receptor-positive prostate cancer model.

Antiproliferative activity LNCaP Prostate cancer

Computational Design Pedigree: Water Network-Aware Optimization Differentiates BRD4 Inhibitor-29 from Conventional BRD4 Inhibitors

Unlike many BRD4 inhibitors identified through high-throughput screening or scaffold hopping, BRD4 Inhibitor-29 (SQ-17) was discovered via a comprehensive CADD workflow that explicitly modeled conserved water networks within the BRD4 binding site [1]. This approach accounts for the thermodynamic penalties associated with displacing ordered water molecules, leading to more accurate predictions of binding affinity. The optimization from SQ-1 to SQ-17 involved free energy landscape analysis and characterization of water profiles, resulting in a compound with enhanced binding interactions mediated by the water network [1]. While not a direct potency comparator, this design strategy distinguishes BRD4 Inhibitor-29 from many tool compounds that do not consider solvation effects.

Computer-aided drug design Water network Structure-based virtual screening

BRD4 Inhibitor-29: Recommended Research and Industrial Application Scenarios


Prostate Cancer Research: Elucidating BRD4-AR Crosstalk in LNCaP and Other AR-Positive Models

Utilize BRD4 Inhibitor-29 to dissect the functional interaction between BRD4 and androgen receptor signaling in prostate cancer. The compound's validated antiproliferative activity in LNCaP cells makes it an ideal chemical probe for studying transcriptional regulation, cell cycle arrest, and apoptosis pathways downstream of BRD4 inhibition in AR-driven malignancies [1].

Structure-Based Drug Discovery: Benchmarking Water Network-Aware Computational Design Strategies

Employ BRD4 Inhibitor-29 as a reference compound in CADD studies that incorporate explicit solvent modeling or water network analysis. Its optimization trajectory from SQ-1 provides a validated case study for evaluating free energy calculation methods and solvation thermodynamics in bromodomain inhibitor design [1].

BET Bromodomain Selectivity Profiling: Comparative Analysis with Pan-BET Inhibitors

Use BRD4 Inhibitor-29 in parallel with pan-BET inhibitors like JQ1 and I-BET762 to assess differential cellular responses in prostate cancer and other tumor models. Its distinct optimization history may confer a unique selectivity profile that can be exploited to identify BRD4-specific phenotypes [1][2].

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